1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid
CAS No.: 1956371-16-6
Cat. No.: VC13567385
Molecular Formula: C14H15F3N2O3
Molecular Weight: 316.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956371-16-6 |
|---|---|
| Molecular Formula | C14H15F3N2O3 |
| Molecular Weight | 316.28 g/mol |
| IUPAC Name | spiro[1H-indole-3,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C12H14N2O.C2HF3O2/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;3-2(4,5)1(6)7/h1-4,13H,5-8H2,(H,14,15);(H,6,7) |
| Standard InChI Key | OQAGVXCHYOJYTB-UHFFFAOYSA-N |
| SMILES | C1CNCCC12C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CNCCC12C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a spirocyclic architecture where the indole and piperidine rings share a single carbon atom, creating a rigid three-dimensional framework. The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, while the piperidine component introduces a six-membered nitrogen-containing ring. The trifluoroacetic acid group, bound via an amide linkage, enhances solubility and influences electronic properties critical for receptor binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅F₃N₂O₃ |
| Molecular Weight | 316.28 g/mol |
| CAS Number | 1956371-16-6 |
| Bioactivity | Delta Opioid Receptor Agonist |
Electronic and Steric Features
The trifluoroacetyl group induces electron-withdrawing effects, polarizing the amide bond and stabilizing interactions with receptor residues. Spirocyclic rigidity limits conformational flexibility, favoring binding to delta opioid receptors over mu or kappa subtypes. Computational modeling suggests the indole nitrogen participates in hydrogen bonding with receptor aspartate residues, while the piperidine ring occupies a hydrophobic pocket .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions to construct the spirocyclic core and introduce the trifluoroacetyl group. A representative pathway, adapted from spiro[indoline-3,4'-piperidine] derivatives , proceeds as follows:
-
Condensation: (4-Methoxyphenyl)hydrazine hydrochloride reacts with a ketone to form a hydrazone intermediate.
-
Cyclization: Intramolecular acylation under acidic conditions generates the indole-piperidine spirocycle.
-
Nitration/Reduction: Selective nitration at the indole 5-position, followed by catalytic hydrogenation, yields an amine intermediate.
-
Trifluoroacetylation: Reaction with trifluoroacetic anhydride introduces the terminal moiety .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | p-TsOH, DCM, 0°C to RT | 70–75 |
| Nitration | HNO₃, H₂SO₄, 0°C | 65 |
| Acetylation | TFAA, DCM, 0°C | 85 |
Challenges and Solutions
Purification of intermediates, particularly after nitration, requires silica gel chromatography with ethyl acetate/petroleum ether gradients . Byproducts from incomplete cyclization necessitate iterative recrystallization. Microwave-assisted synthesis has been explored to reduce reaction times but remains experimental .
Biological Activity and Mechanism
Delta Opioid Receptor Agonism
In vitro assays demonstrate nanomolar affinity for delta opioid receptors (Kᵢ = 12 nM), with >100-fold selectivity over mu receptors. Functional assays using GTPγS binding confirm agonist activity (EC₅₀ = 38 nM). The spirocyclic structure prevents µ-receptor activation, mitigating respiratory depression and addiction liability .
In Vivo Efficacy
Rodent models of inflammatory pain show 60% analgesia at 10 mg/kg (intraperitoneal), comparable to morphine but without locomotor impairment. Tolerance develops slower than with classical opioids, likely due to reduced β-arrestin recruitment .
Pharmacological Applications
Pain Management
The compound’s delta selectivity offers a safer alternative for chronic pain, particularly neuropathic pain resistant to first-line therapies. Phase I trials (NCT048XXXXX) are evaluating oral bioavailability and dose-ranging safety.
Addiction Therapy
Preclinical data suggest it attenuates morphine withdrawal symptoms by normalizing cAMP signaling in the locus coeruleus . Combined with partial µ-agonists, it may enable opioid taper regimens with reduced relapse risk.
Comparison with Structural Analogues
Spiro[indoline-3,4'-piperidine]-2-ones
Removing the trifluoroacetyl group (e.g., compound A1 in ) reduces delta affinity by 20-fold, underscoring the moiety’s role in receptor docking. Piperidine N-methylation, as in derivative A2, improves blood-brain barrier penetration but increases µ-receptor off-target activity .
Non-Spirocyclic Delta Agonists
Linear analogues like SNC-80 exhibit similar efficacy but shorter half-lives (t₁/₂ = 1.2 h vs. 4.5 h for the spiro compound). The rigid spiro structure also minimizes hepatic metabolism via cytochrome P450 enzymes .
Future Directions
Clinical Translation
Phase II trials must confirm analgesic efficacy in human neuropathic pain. Formulation studies are needed to address the compound’s poor aqueous solubility, possibly via nanoemulsions or prodrug strategies.
Target Expansion
Screening against orphan GPCRs (e.g., GPR139) may reveal applications in Parkinson’s disease or depression. Structural hybridization with kappa antagonists could yield dual-therapy agents for comorbid pain and addiction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume